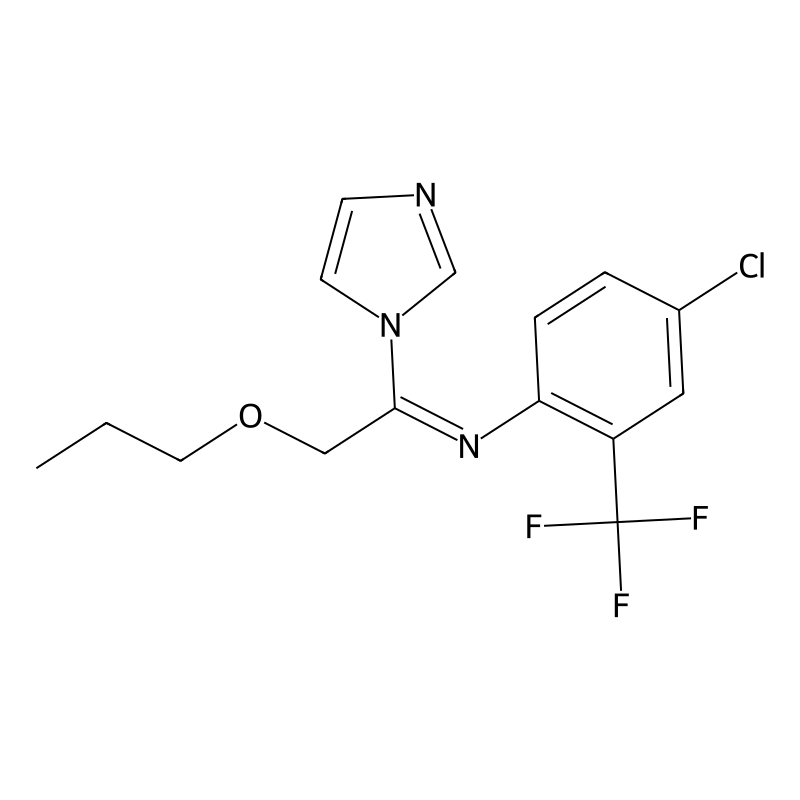

Triflumizole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In chloroform = 2.22 mg/L at 20 °C; hexane = 0.0176 mg/L at 20 °C; xylene = 0.639 mg/L at 20 °C; acetone = 1.44 mg/L at 20 °C; methanol = 0.496 mg/L at 20 °C

Solubility in water, mg/l at 20Â °C: 10.2 (practically insoluble)

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Mode of Action of Conazole Fungicides

Introduction and Executive Summary

Conazole fungicides, also referred to as demethylation inhibitors (DMIs), represent a major class of antifungal compounds with critical importance in both agricultural and clinical settings. These fungicides function primarily by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, through targeted disruption of the cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase) [1] [2]. This technical guide provides a comprehensive examination of the molecular mechanisms of action, resistance profiles, and experimental assessment methodologies for conazole fungicides, with specific emphasis on their applications in agricultural science and drug development.

The conazole chemical class is characterized by the presence of a triazole or imidazole ring, which coordinates with the heme iron in the CYP51 active site, thereby blocking the enzyme's normal catalytic function [2] [3]. While this primary mode of action remains consistent across applications, concerns have emerged regarding potential endocrine-disrupting properties in non-target organisms, as some conazoles may interfere with mammalian cytochrome P450 enzymes involved in steroid hormone biosynthesis [3]. Furthermore, the extensive use of these compounds has led to the development of significant resistance mechanisms in fungal pathogens, presenting substantial challenges for sustainable disease management and highlighting the urgent need for novel antifungal strategies [4] [5].

Molecular Mechanism of Action

Primary Target: Ergosterol Biosynthesis Inhibition

Conazole fungicides exert their antifungal activity primarily through inhibition of ergosterol biosynthesis, specifically by targeting the cytochrome P450 enzyme CYP51 (lanosterol 14-α-demethylase). This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol, which is an essential component of fungal cell membranes [2] [3]. The molecular interaction involves coordination of the triazole ring nitrogen atoms with the heme iron in the CYP51 active site, effectively blocking the enzyme's ability to bind molecular oxygen and execute the demethylation reaction [3].

The inhibition of CYP51 results in two primary downstream consequences: (1) depletion of ergosterol, which is essential for maintaining fungal membrane integrity and functionality; and (2) accumulation of toxic methylated sterol precursors [2]. This dual disruption compromises membrane fluidity, permeability, and the activity of membrane-associated enzymes, ultimately leading to inhibition of fungal growth and replication [2] [3]. The specificity of this interaction varies among different conazole compounds, with some exhibiting broader activity against related cytochrome P450 enzymes in non-target organisms [3].

Secondary Effects and Cellular Consequences

Beyond the primary mechanism of ergosterol biosynthesis inhibition, conazole fungicides induce several secondary cellular effects that contribute to their overall antifungal efficacy:

Membrane Disruption: Depletion of ergosterol and accumulation of abnormal sterols lead to increased membrane permeability, cellular leakage, and disruption of membrane-bound transport systems [2].

Organelle Dysfunction: Abnormal membrane composition affects mitochondrial function and other organelles, potentially leading to cellular energy deficiency and oxidative stress [6] [7].

Altered Cell Signaling: Some conazole fungicides have been shown to affect calcium signaling and other signal transduction pathways, potentially through indirect effects on membrane fluidity and composition [7].

The following diagram illustrates the primary mode of action and downstream effects of conazole fungicides:

Conazole fungicides inhibit CYP51, disrupting ergosterol synthesis and causing toxic sterol accumulation, which leads to fungal growth inhibition.

Cross-Kingdom Specificity and Off-Target Effects

While conazole fungicides are designed to target fungal CYP51, their interaction with mammalian cytochrome P450 enzymes presents significant challenges. The structural conservation of CYP51 across kingdoms means that some conazole compounds may inhibit not only the fungal target but also mammalian enzymes involved in steroid hormone biosynthesis, particularly CYP19 (aromatase) and CYP17 [3]. This off-target activity can disrupt critical steroidogenic pathways, leading to potential endocrine-disrupting effects in non-target organisms, including interference with androgen and estrogen biosynthesis [3].

Experimental evidence from transcriptional profiling studies in mouse models indicates that certain conazole fungicides (e.g., propiconazole, triadimefon) can alter the expression of genes involved in cholesterol biosynthesis, retinoic acid metabolism, and various signaling pathways including IGF/PI3K/Akt/PTEN/mTor and Wnt-β-catenin pathways [6] [7]. These findings highlight the importance of selectivity profiling during the development of new conazole compounds to minimize potential adverse effects on non-target organisms.

Resistance Mechanisms and Clinical Challenges

Molecular Basis of Resistance

The development of resistance to conazole fungicides represents a significant challenge in both agricultural and clinical settings. Fungal pathogens have evolved multiple mechanisms to circumvent the inhibitory effects of these compounds, with the following representing the most clinically relevant resistance strategies:

Target Site Mutations: Point mutations in the CYP51 gene that alter the binding affinity of conazole fungicides without significantly compromising enzymatic activity. These mutations may include amino acid substitutions in the active site or peripheral regions that affect drug access [4] [5].

Overexpression of Efflux Pumps: Increased expression of membrane transport proteins, particularly ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, that actively export conazole compounds from fungal cells, reducing intracellular accumulation [2].

Biofilm Formation: The ability of certain fungal species (e.g., Candida albicans) to form biofilms that create physical and physiological barriers to antifungal penetration and activity [2].

Compensatory Metabolic Pathways: Activation of alternative metabolic routes that bypass the inhibited step in ergosterol biosynthesis or enhance tolerance to membrane stress [5].

The following table summarizes key resistance mechanisms and their clinical implications:

Table 1: Resistance Mechanisms to Conazole Fungicides in Clinically Relevant Fungal Pathogens

| Resistance Mechanism | Molecular Basis | Key Fungal Pathogens | Clinical Impact |

|---|---|---|---|

| Target Site Mutations | Amino acid substitutions in CYP51 (e.g., Y132F, G448S) | Aspergillus fumigatus, Candida albicans | Reduced binding affinity, treatment failures |

| Efflux Pump Overexpression | Upregulation of CDR1, CDR2, MDR1 genes | Candida albicans, C. glabrata | Reduced intracellular drug accumulation |

| Biofilm Formation | Extracellular matrix production, persister cell formation | Candida auris, C. albicans | Physical barrier, enhanced tolerance |

| Chromosomal Aneuploidy | Whole or segmental chromosome duplication | Candida auris, C. albicans | Gene dosage effects, rapid adaptation |

Global Health Impact and Emerging Challenges

The World Health Organization (WHO) has recognized antifungal resistance as a critical global health threat, with several conazole-resistant fungal pathogens classified as critical priority in the first WHO Fungal Priority Pathogens List [4] [5]. The emergence of multidrug-resistant species such as Candida auris and triazole-resistant Aspergillus fumigatus represents a particular concern, with mortality rates reaching 30-90% in vulnerable patient populations [4] [5]. The agricultural use of conazole fungicides has been implicated as a potential driver of environmental resistance selection, creating a One Health challenge that requires integrated approaches across human medicine, agriculture, and environmental science [5].

The global antifungal drug market continues to expand, with an estimated value of $14.09 billion in 2024 and projected growth to $18.08 billion by 2033, reflecting both increasing demand and the need for new therapeutic options [4]. This economic imperative, coupled with the escalating clinical challenges posed by resistant pathogens, has accelerated research into next-generation antifungal agents with novel mechanisms of action and improved resistance profiles.

Comparative Analysis of Conazole Compounds

Structural and Functional Classification

Conazole fungicides encompass a diverse group of compounds that share the characteristic triazole or imidazole moiety but differ in their chemical substituents, which significantly influence their pharmacological properties, spectrum of activity, and resistance profiles. The structural variations among conazole compounds affect their lipophilicity, membrane permeability, metabolic stability, and binding affinity to the CYP51 target [1] [2].

The conazole class can be broadly divided into pharmaceutical agents (e.g., fluconazole, itraconazole, voriconazole) and agricultural fungicides (e.g., propiconazole, tebuconazole, epoxiconazole), though this distinction is not absolute as some compounds find applications in both domains [1] [3]. From a chemical perspective, conazoles are further categorized based on specific structural features, with triazoles representing the largest and most widely used subgroup [1].

Table 2: Comparative Properties of Selected Conazole Fungicides

| Compound | Primary Application | Systemic Mobility | Resistance Risk | Notable Characteristics |

|---|---|---|---|---|

| Propiconazole | Agricultural | Systemic | Moderate | Broad-spectrum, soil persistent |

| Tebuconazole | Agricultural | Systemic | Moderate | Widely used in cereals |

| Prothioconazole | Agricultural | Systemic (xylem-mobile) | Moderate | Triazolinthione, broad control spectrum |

| Fluconazole | Pharmaceutical | Systemic | Moderate to High | Good CNS penetration |

| Itraconazole | Pharmaceutical | Systemic | Moderate | Broad spectrum, drug interactions |

| Voriconazole | Pharmaceutical | Systemic | Moderate | Enhanced activity against Aspergillus |

Environmental Persistence and Ecotoxicological Considerations

The environmental behavior and potential ecotoxicological effects of conazole fungicides represent important considerations for their sustainable use. Certain conazole compounds, particularly modern fluorinated derivatives such as mefentrifluconazole, exhibit significant environmental persistence, with soil degradation half-lives (DT50) ranging from 104 to 477 days and DT90 values exceeding 1000 days in some conditions [5]. This persistence, coupled with widespread agricultural application, has led to the classification of some conazole fungicides as emerging micropollutants in soils, waterways, and recycled green-waste [5].

From an ecotoxicological perspective, concerns have been raised regarding the potential endocrine-disrupting properties of certain conazole fungicides, particularly their ability to inhibit cytochrome P450 enzymes involved in steroid hormone biosynthesis in non-target organisms [3]. Experimental studies have demonstrated that prenatal exposure to some conazole compounds can alter masculine developmental programming in mammalian models, potentially leading to reproductive disorders [3]. These findings highlight the importance of comprehensive environmental risk assessment during the development and regulatory approval of new conazole fungicides.

Experimental Approaches and Assessment Methodologies

Standardized Protocols for Efficacy Assessment

The evaluation of conazole fungicide efficacy employs standardized laboratory and field-based methodologies to determine potency, spectrum of activity, and potential for resistance development. Key experimental approaches include:

In Vitro Susceptibility Testing: Broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine minimum inhibitory concentrations (MICs) against reference and clinical fungal isolates [4] [2].

Time-Kill Assays: Assessment of the rate and extent of fungicidal activity over time, providing insights into the kinetics of antifungal action and potential concentration-dependent effects [2].

Molecular Docking Studies: Computational approaches to model the interaction between conazole compounds and the CYP51 active site, enabling prediction of binding affinity and potential resistance mechanisms [3].

Transcriptional Profiling: Genome-wide expression analysis to identify cellular responses to conazole exposure, including stress pathway activation and compensatory mechanisms [6] [7].

The following diagram illustrates a standardized workflow for assessing conazole fungicide activity:

Experimental workflow for evaluating conazole fungicide efficacy, spanning from initial screening to mechanistic studies.

Resistance Monitoring and Molecular Detection

Surveillance of resistance development represents a critical component in the sustainable deployment of conazole fungicides. Recommended methodologies for resistance monitoring include:

Population Surveillance: Systematic collection and susceptibility testing of clinical and environmental fungal isolates to establish resistance baselines and detect emerging trends [5].

Molecular Characterization: PCR-based detection of known resistance mutations in CYP51 and other relevant genetic determinants, coupled with sequencing to identify novel polymorphisms [5].

Efflux Pump Assays: Assessment of transporter activity using fluorescent substrates and specific inhibitors to quantify the contribution of efflux mechanisms to resistance phenotypes [2].

Comparative Genomics: Whole-genome sequencing of susceptible and resistant isolates to identify genetic correlates of resistance, including single nucleotide polymorphisms, gene copy number variations, and chromosomal rearrangements [5].

These experimental approaches provide critical data for informing clinical treatment guidelines, agricultural use recommendations, and antifungal stewardship programs aimed at preserving the long-term efficacy of conazole fungicides.

Conclusion and Future Perspectives

Conazole fungicides remain cornerstone agents for the management of fungal diseases in both agricultural and clinical contexts, with their primary mode of action centered on the inhibition of ergosterol biosynthesis via CYP51 targeting. However, the ongoing emergence of resistance, coupled with concerns regarding environmental persistence and potential non-target effects, underscores the need for innovative approaches to antifungal development and deployment.

Future research directions likely to shape the next generation of conazole-based antifungal strategies include: (1) the development of compounds with enhanced selectivity for fungal versus mammalian cytochrome P450 enzymes; (2) combination therapies that leverage synergistic interactions between conazoles and agents with complementary mechanisms of action; (3) advanced formulation technologies that improve bioavailability and tissue targeting while reducing environmental dispersion; and (4) the integration of artificial intelligence and structure-based drug design to accelerate the discovery of novel chemotypes with activity against resistant pathogens [4] [8] [2].

References

- 1. Fungicide Modes of Action - Bayer Crop Science [cropscience.bayer.us]

- 2. Recent innovations and challenges in the treatment of ... [frontiersin.org]

- 3. Azole Fungicides and Their Endocrine Disrupting Properties [pmc.ncbi.nlm.nih.gov]

- 4. New antifungal strategies and drug development against ... [pmc.ncbi.nlm.nih.gov]

- 5. A one health roadmap towards understanding and ... [nature.com]

- 6. Transcriptional profiles in liver from mice treated with... [pubmed.ncbi.nlm.nih.gov]

- 7. (PDF) Transcriptional Profiles in Liver from Mice Treated with... [academia.edu]

- 8. Next-generation antifungal drugs: Mechanisms, efficacy, ... [sciencedirect.com]

Triflumizole: Physicochemical & Environmental Fate Data

The quantitative data from the Pesticide Properties Database is summarized in the table below. Please note that the entry for the octanol-water partition coefficient (KOW) appears to be inconsistent and should be interpreted with caution [1].

| Property | Value | Conditions / Notes |

|---|---|---|

| Molecular Formula | C₁₅H₁₅ClF₃N₃O | - [1] |

| Molecular Weight | 345.75 g/mol | - [1] |

| Melting Point | 63 °C | - [1] |

| Water Solubility | 10.5 mg/L | Moderate; at 20°C and pH 7 [1] |

| Octanol-Water Partition Coefficient (Log KOW) | 4.77 | High; regulatory data [1] |

| Octanol-Water Partition Coefficient (Log KOW) | 4.56 | Calculated [2] |

| Soil DT₅₀ (Aerobic) | 34 days | Soil half-life [3] |

| Aquatic Half-life | 6.2 days | Hydrolysis at pH 7 [3] |

The following diagram illustrates the primary relationships between Triflumizole's properties, its behavior in the environment, and the resulting ecological concerns, particularly for aquatic systems.

Key Environmental and Toxicity Concerns

The data highlights several critical points regarding the environmental profile of this compound:

- High Toxicity to Aquatic Life: this compound is categorized as highly toxic to fish. The reported 96-hour median lethal concentration (LC₅₀) for rainbow trout (Oncorhynchus mykiss) is 0.57 mg/L [4]. It can also cause malformations and reduced body length in other fish species like Gobiocypris rarus at low concentrations [4].

- Photolability: A major limitation of this compound is its instability in sunlight, with a half-life of less than 5.3 days. This necessitates frequent re-application in agricultural settings, which increases the potential for environmental exposure [4].

- Mode of Action: this compound is a conazole fungicide that acts systemically with protective and curative action. Its primary mode of action is the inhibition of chitin biosynthesis in fungi [1].

Emerging Research and Methodological Notes

While detailed protocols for standard tests are not in the search results, an emerging area of research involves modifying this compound to improve its properties.

- This compound Ionic Liquids (TILs): Researchers have developed ionic liquid forms of this compound by pairing it with anions from natural organic acids (e.g., acetic, lactic, oleic acid). The general methodology involves an acid-base reaction in methanol, followed by characterization and testing. These TILs aim to enhance photostability, modify lipophilicity, and reduce acute toxicity to aquatic organisms like zebrafish [4].

- Analytical Method: One study determined this compound in formulations, soil, and water samples using differential pulse polarography [4].

References

discovery and development of triflumizole fungicide

Discovery and Chemical Optimization

The development of triflumizole originated from research on a new synthetic method for imidazole derivatives at Nippon Soda [1]. Key structure-activity relationship (SAR) findings during optimization were crucial for developing an effective fungicide.

- Lead Compound Series: The initial active compounds were N-(1-imidazol-1-ylalkoxyalkylidene)anilines [1].

- Key Structural Optimizations:

- Phenyl Ring Substitution: The highest fungicidal activity was achieved with a halogen (e.g., chlorine) or a trifluoromethyl group at the 2-position of the phenyl ring, and a halogen at the 4-position [1].

- Alkyl Chain Modification: Introducing an oxygen atom into the alkyl chain created a propoxyethoxy linker. This modification was critical as it significantly reduced unwanted effects on plant growth while preserving strong fungicidal efficacy [1].

- Selected Candidate: The optimized compound was designated with the common name This compound [1].

The table below summarizes the key identification information for the finalized active ingredient.

| Property | Description |

|---|---|

| IUPAC Name | (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine [2] |

| CAS Name | 1-[(1E)-1-[[4-chloro-2-(trifluoromethyl)phenyl]imino]-2-propoxyethyl]-1H-imidazole [2] |

| CAS No. | 99387-89-0 [2] |

| Molecular Formula | C₁₅H₁₅ClF₃N₃O [2] |

| Molecular Mass | 345.75 [2] |

Mode of Action and Fungicidal Activity

This compound is classified by the Fungicide Resistance Action Committee (FRAC) in Group 3, which consists of Demethylation Inhibitors (DMI) or sterol biosynthesis inhibitors [2] [3].

- Primary Biochemical Mode: It acts systemically with both protective and curative action by inhibiting ergosterol biosynthesis in pathogenic fungi [2] [1] [4]. Specifically, it interferes with the C-14 demethylation of the sterol skeleton, a process catalyzed by cytochrome P450 enzymes [1]. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to cell death.

- Antifungal Spectrum: In vitro studies demonstrated that this compound has a wide range of antifungal activity, including against fungal isolates that had developed resistance to benzimidazole and dicarboximide fungicides [1].

- Secondary Effect on Plants: Subsequent research has identified that this compound can also inhibit strigolactone biosynthesis in plants by targeting the cytochrome P450 enzyme Os900 (CYP711A2) in rice [5]. Strigolactones are plant hormones that, among other functions, stimulate the germination of seeds from parasitic weeds like Striga [5].

The following diagram illustrates the dual biological activity of this compound.

Efficacy and Uses in Agriculture

This compound is effective against a broad spectrum of fungal diseases across various crops, functioning through multiple types of activity [2] [3] [1].

| Property | Description |

|---|---|

| Example Pests Controlled | Powdery mildew, scab, cedar apple rust, blossom blight, fruit rot, leaf spot [2] |

| Example Applications | Fruits (apples, pears, grapes, melons), vegetables (cucumbers, tomatoes, broccoli), ornamentals [2] |

| Type of Activity | Systemic, with both protective (prevents infection) and curative (can stop established infections) action. One source notes a 72-hour curative activity against apple scab [2] [3]. |

Key Experimental Data and Protocols

For researchers, the quantitative data on physicochemical properties and methodologies from toxicology studies are particularly relevant.

Key Physicochemical Properties

The following table summarizes core data, primarily from regulatory assessments [2].

| Property | Value / Condition | Notes |

|---|---|---|

| Solubility in Water | 10.5 mg L⁻¹ / 20 °C, pH 7 | Moderate solubility [2] |

| Octanol-Water Partition Coefficient (Log P) | 4.77 / 20 °C | High lipophilicity [2] |

| Melting Point | 63 °C | [2] |

| Vapor Pressure | 1.36 x 10⁻³ mPa / 25 °C | [2] |

Summary of Representative Toxicology Protocols

Recent research has investigated this compound's potential toxicological effects. The protocols below summarize key in vitro and in vivo methods from recent studies.

Cytotoxicity and ROS Apoptosis Study (in vitro)

- Cell Line: Mouse GC-1 spermatogonia (spg) cells (a type B spermatogonia cell line) [6].

- Treatment: Cells were treated with this compound at concentrations ranging from 5 μM to 80 μM for 24 hours [6].

- Assessment: Cell viability was measured to determine IC₅₀ (~30.5 μM). Subsequent analyses (flow cytometry, Western blot, immunofluorescence) were performed at sub-IC₅₀ concentrations (20 and 40 μM) to investigate ROS production, apoptosis (caspase-3/7, -8, -9 activity), and autophagy (LC3-II, Beclin1 levels). The protective effect of the antioxidant N-acetyl-L-cysteine (NAC) was also evaluated [6].

Developmental and Reproductive Toxicity (DART) Screening (in vivo)

- Model Organism: Caenorhabditis elegans (nematode) [7].

- Exposure:

- Brood Size Assay: Synchronized L4 larvae were exposed to this compound (10, 30, 100 μM) until the end of reproduction. The total number of viable offspring was counted [7].

- Developmental Assay: Synchronized L1 larvae were exposed to the same concentrations until the L4 stage (48 hours). The developmental stage of the worms was then assessed [7].

- Findings: this compound exposure resulted in a significant, dose-dependent reduction in brood size and delayed development [7].

Toxicity and Regulatory Status

This compound has a recognized toxicological profile and its regulatory status varies globally.

- Toxicological Profile: It is generally considered to have low toxicity to mammals and fish [1]. However, as discussed in the experimental data, recent studies highlight potential as an endocrine-disrupting chemical, with specific reproductive toxicity concerns [6] [7]. The US EPA classifies it as a "Likely Human Carcinogen" [2].

- Global Regulatory Status:

- European Union: Not approved; registration expired [2].

- United States: Historically registered, but the US EPA has issued cancellation orders for some products [8].

- Other Regions: It is currently used in other countries, including Australia [2]. It is not listed on the Rainforest Alliance's Prohibited Pesticides List, which is based on the FAO/WHO criteria for Highly Hazardous Pesticides (HHPs) [9].

References

- 1. Development of a New Fungicide, this compound [jstage.jst.go.jp]

- 2. This compound (Ref: NF 114 ) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. Fungicide Theory of Use and Mode of Action [pnwhandbooks.org]

- 4. This compound - Active Ingredient Page - Chemical Warehouse [chemicalwarehouse.com]

- 5. This compound as a Novel Lead Compound for Strigolactone ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces excessive reactive oxygen species ... [sciencedirect.com]

- 7. Screening for toxicity of azole fungicides in Caenorhabditis ... [pmc.ncbi.nlm.nih.gov]

- 8. Pesticide Registration Maintenance Fee; Cancellation ... [federalregister.gov]

- 9. Farming Annex v1.4 [knowledge.rainforest-alliance.org]

Comprehensive Application Notes and Protocols for GC-MS Determination of Triflumizole in Water Samples

Introduction

This document provides a detailed analytical method for the determination of triflumizole residues in water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This compound is a fungicide used in agriculture, and its monitoring in water sources is essential for environmental and public health protection. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust, sensitive, and reliable procedure. The method is adapted from established multiresidue pesticide analysis techniques, incorporating optimal sample preparation, instrumental analysis, and validation parameters [1].

Experimental Protocol

Reagents and Materials

- Pesticide Standard: this compound (analytical grade) [1].

- Solvents: Acetonitrile (ACN, HPLC grade), Ethyl Acetate (EA, HPLC grade) [1].

- Additives: Formic acid (≥99%), Acetic acid (≥99%) [1].

- Salts for Extraction: Magnesium sulfate (MgSO₄, ≥99%), Sodium chloride (NaCl, ≥97%) for liquid-liquid partitioning [1].

- Cleanup Sorbents:

- Water Samples: Environmental water samples (e.g., river, lake, groundwater) should be collected in clean glass or amber containers and stored at 4°C until analysis.

Sample Preparation Procedure

The following workflow outlines the sample preparation and analysis process for triflumumizole in water samples:

2.2.1 Extraction

- Saturation: Weigh 5 g of the water sample into a centrifuge tube. For complex samples, a drying agent like MgSO₄ may be added to simulate the water saturation step used for solid samples, though this may be adjusted or omitted for pure water samples [1].

- Solvent Addition: Add 10 mL of extraction solvent (0.1% formic acid in acetonitrile/ethyl acetate, 7:3 v/v). The mixture of ACN and EA enhances extraction efficiency while reducing co-extraction of nonpolar interferences [1].

- Shaking: Shake vigorously for 1 minute.

- Partitioning: Add 1 g of MgSO₄ and 1 g of NaCl to the tube. Shake immediately and vigorously for another minute to induce phase separation [1].

- Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

2.2.2 Cleanup

The dual cleanup procedure is crucial for removing matrix interferences that can affect ionization and detection in complex water samples with high organic content.

- Primary Cleanup (Oasis PRiME HLB): Load the organic layer (from step 2.2.1.5) onto an Oasis PRiME HLB plus light cartridge. This step removes phospholipids and other major matrix interferences [1].

- Secondary Cleanup (d-SPE): Transfer the eluent into a d-SPE tube containing 150 mg MgSO₄ and 50 mg of alumina. Shake for 30 seconds and centrifuge [1]. Alumina effectively removes pigments and other polar impurities.

- Concentration: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the dry residue in 1 mL of acetonitrile. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a GC vial for analysis [1].

GC-MS/MS Instrumental Analysis

2.3.1 Instrument Configuration and Parameters

- GC System: Agilent 7890 B Gas Chromatograph (or equivalent) [1].

- MS/MS System: Agilent 7000C Triple Quadrupole Mass Spectrometer (or equivalent) [1].

- Chromatographic Column: DB-5 MS UI (30 m length × 0.25 mm I.D., 0.25 µm film thickness) [1].

The table below summarizes the key GC and MS/MS parameters:

Table 1: GC-MS/MS Instrumental Parameters for this compound Determination

| Parameter Category | Specific Setting | Value / Description |

|---|---|---|

| Gas Chromatography | Carrier Gas & Flow | Helium (≥99.999%), constant flow of 1.5 mL/min [1] |

| Injection Port | Temperature: 280°C [1] | |

| Injection Mode & Volume | Pulsed splitless, 2 µL [1] | |

| Pulse Pressure | 15 psi [1] | |

| Oven Temperature | Detailed program provided in Table 2 | |

| Tandem Mass Spectrometry | Ionization Mode | Electron Impact (EI) [2] |

| Ion Source Temperature | Typically 230–300°C (manufacturer's recommendation) | |

| Quadrupole Temperatures | Typically 150°C (manufacturer's recommendation) | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | |

| Tuning Standard | PFTBA (for mass calibration at m/z 69, 219, 502) [2] |

2.3.2 Oven Temperature Program

Table 2: Detailed GC Oven Temperature Program [1]

| Step | Rate (°C/min) | Target Temperature (°C) | Hold Time (min) | Total Time (min) |

|---|---|---|---|---|

| 1 | - | 60 | 3.0 | 3.0 |

| 2 | 20 | 180 | 3.0 | 12.0 |

| 3 | 15 | 260 | 3.0 | 17.3 |

| 4 | 10 | 300 | 6.0 | 32.0 |

2.3.3 MS/MS Detection: MRM Transitions

For this compound, specific precursor and product ions must be identified to establish MRM transitions. The table below suggests common transitions, which should be optimized for your specific instrument.

Table 3: Proposed MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

|---|---|---|---|

| To be determined from standard analysis | To be determined | To be determined | To be optimized |

Procedure for MRM Development:

- Full Scan Analysis: Inject a standard solution of this compound (e.g., 1 µg/mL) in full scan mode (e.g., m/z 50–500) to identify the precursor ion [2].

- Product Ion Scan: Using the identified precursor ion, perform a product ion scan to select the most abundant and specific product ions.

- MRM Optimization: Define 2–3 MRM transitions. The most intense transition is used for quantification (quantifier), and the others are used for confirmation (qualifiers). Optimize collision energies for each transition to maximize signal [1].

System Suitability, Calibration, and Quality Control

- Tuning and Calibration: Before analysis, perform mass axis calibration and instrument tuning using perfluorotributylamine (PFTBA) according to the manufacturer's autotune routine. This ensures optimal instrument response and accurate mass-to-charge ratio measurement [2].

- Calibration Curve: Prepare a series of matrix-matched standard solutions at a minimum of five concentration levels (e.g., 1, 5, 10, 25, 50 ng/mL) by mixing appropriate standard working solutions with the extract of a pesticide-free blank water sample [1]. The use of matrix-matched standards corrects for signal suppression or enhancement effects.

- Quality Control (QC): Include a procedural blank, a solvent standard, and QC samples (e.g., blank samples spiked at low and medium concentrations) in each analytical batch to monitor for contamination and ensure method performance.

Method Validation

The following validation data, adapted from a similar multiresidue method for complex matrices, provides performance benchmarks for this compound [1].

Table 4: Method Validation Parameters and Performance Criteria

| Validation Parameter | Result / Specification |

|---|---|

| Limit of Quantitation (LOQ) | Within 0.002–0.05 mg/kg (can be adapted to µg/L for water) [1] |

| Linearity | R² ≥ 0.990 (over the calibration range) |

| Accuracy (Recovery %)* | 70% – 120% [1] |

| Precision (Relative Standard Deviation, RSD %) | ≤ 20% [1] |

\Accuracy should be assessed at least at two fortification levels (e.g., 0.01 and 0.05 mg/kg).*

Troubleshooting and Best Practices

Common issues and solutions during GC-MS/MS analysis are summarized in the following diagram:

Additional Best Practices:

- Instrument Maintenance: Regularly clean the ion source and replace the GC liner. Monitor the repeller voltage during tuning; a steadily increasing voltage indicates a dirty ion source that requires cleaning [2].

- Manual Tuning: For critical applications, after an autotune, consider manually optimizing the repeller and lens voltages for the masses closest to your analyte of interest to maximize sensitivity. Save these settings as a custom tune file [2].

- Column Care: Use a guard column and trim the analytical column regularly to maintain peak shape and resolution.

Conclusion

This application note provides a robust and detailed protocol for the determination of this compound in water samples using GC-MS/MS. By following the procedures for sample preparation, instrumental analysis, and method validation outlined herein, laboratories can achieve reliable, sensitive, and accurate results. Adherence to good laboratory practices, including rigorous quality control and regular instrument maintenance, is paramount for the successful implementation of this method.

References

Comprehensive Application Notes and Protocols: Dispersive Liquid-Liquid Microextraction (DLLME) for Triflumizole Analysis

Introduction and Theoretical Background

Dispersive liquid-liquid microextraction (DLLME) represents a significant advancement in sample preparation technology since its introduction in 2006. DLLME has revolutionized the preconcentration and isolation of trace analytes from complex matrices by offering remarkable efficiency while dramatically reducing organic solvent consumption compared to traditional extraction techniques. As a miniaturized sample preparation approach, DLLME operates on the principle of a ternary solvent system where an extraction solvent and disperser solvent are rapidly injected into an aqueous sample containing the target analytes. This creates a cloudy solution consisting of fine droplets of extraction solvent dispersed throughout the aqueous phase, providing an enormously large surface area for rapid mass transfer of analytes from the aqueous phase to the extraction solvent. Following centrifugation, the sedimented phase containing the enriched analytes can be directly analyzed using appropriate instrumental techniques. [1]

Triflumizole is a systemic fungicide widely used in agricultural practices to control various fungal diseases in fruits, vegetables, and ornamental plants. As an inhibitor of ergosterol biosynthesis, this compound disrupts fungal cell membrane formation, making it particularly effective against powdery mildews and other economically significant fungal pathogens. The environmental monitoring of this compound is crucial due to its potential persistence in water systems and possible ecological impacts. However, the determination of this compound at trace levels in environmental samples presents significant analytical challenges that DLLME effectively addresses by providing high enrichment factors and efficient cleanup from complex matrices. [2]

The physicochemical properties of this compound, including its moderate hydrophobicity and specific functional groups, make it an ideal candidate for DLLME-based extraction approaches. Understanding these properties is essential for developing an optimized extraction protocol, as they directly influence parameters such as solvent selection, pH adjustment, and salt addition. The following table summarizes the key properties relevant to DLLME method development for this compound: [2]

Table 1: Physicochemical Properties of this compound Relevant to DLLME

| Property | Value/Description | Significance in DLLME |

|---|---|---|

| Chemical Structure | Imidazole derivative with trichloromethyl group | Determines extraction mechanism and solvent selectivity |

| Water Solubility | Low solubility in water | Favorable for extraction into organic solvents |

| log Kow | Moderate hydrophobicity | Ideal for liquid-liquid extraction approaches |

| Stability | Stable in acidic to neutral conditions | Guides pH adjustment during extraction |

| Functional Groups | Nitrogen-containing heterocycle | Influences interaction with extraction solvents |

Optimization Strategies and Parameters

Critical Optimization Factors

The development of an efficient DLLME method for this compound requires systematic optimization of several critical parameters that collectively determine extraction efficiency, selectivity, and reproducibility. Based on multivariate optimization studies, the type and volume of both extraction and disperser solvents emerge as the most influential factors in the DLLME process for this compound. The extraction solvent must possess characteristics such as high density compared to water, low solubility in the aqueous phase, excellent affinity for the target analyte, and compatibility with subsequent analytical instrumentation. Meanwhile, the disperser solvent must be completely miscible with both the aqueous sample and the extraction solvent to facilitate the formation of fine droplets that provide the large surface area essential for rapid extraction equilibrium. [2] [1]

The optimization process for this compound DLLME has been effectively guided by experimental design methodologies, particularly two-level full factorial designs that efficiently evaluate both main effects and factor interactions. This approach has identified chloroform as the optimal extraction solvent due to its favorable density, extraction capability for this compound, and compatibility with gas chromatography-mass spectrometry (GC-MS) analysis. Ethanol serves as an effective disperser solvent, creating a stable emulsion while demonstrating minimal interference with this compound partitioning into the chloroform phase. The addition of potassium iodide as a salting-out agent significantly enhances extraction efficiency by reducing the solubility of this compound in the aqueous phase, while the hand-shaking period requires optimization to balance between complete extraction and operational practicality. [2]

Comprehensive Optimization Parameters

Table 2: Optimized DLLME Parameters for this compound Extraction

| Parameter | Optimized Condition | Effect on Extraction |

|---|---|---|

| Extraction Solvent | Chloroform | High density, good this compound affinity, GC-MS compatible |

| Extraction Solvent Volume | 200 μL | Balances enrichment factor and volume for subsequent analysis |

| Disperser Solvent | Ethanol | Forms stable emulsion, miscible with both phases |

| Disperser Solvent Volume | 3.0 mL | Optimal droplet formation without excessive solvent volume |

| Salt Addition | 2.0 g potassium iodide | Salting-out effect improves extraction efficiency |

| Hand-Shaking Period | 15 seconds | Ensures complete extraction while maintaining simplicity |

| Centrifugation Conditions | 5 minutes at 4000 rpm | Efficient phase separation without extended processing time |

| Sample Volume | 5-10 mL | Provides representative sampling with high enrichment factor |

The pH adjustment of the sample solution represents another critical parameter that may require optimization based on the specific characteristics of the sample matrix. While this compound remains stable across a wide pH range, adjustment to neutral or slightly acidic conditions may enhance extraction efficiency in certain environmental water samples. The ionic strength modification through salt addition not only improves extraction efficiency via the salting-out effect but also influences the formation and stability of the emulsion during the dispersion process. The optimization of these mutually interacting parameters through systematic approaches ensures the development of a robust, reproducible, and highly efficient DLLME method for this compound determination in various environmental matrices. [1]

Experimental Protocol

Reagents and Materials

- Analytical Standards: this compound analytical standard (Pestanal grade, >98% purity), paclobutrazol (internal standard, where applicable)

- Solvents: Chloroform (HPLC grade), ethanol (HPLC grade), acetonitrile (HPLC grade)

- Reagents: Potassium iodide (analytical grade), sodium chloride (analytical grade)

- Equipment: Glass centrifuge tubes (15 mL conical bottom), microsyringes (100 μL and 1 mL), vortex mixer, centrifuge (capable of 4000 rpm), GC-MS system with appropriate column

Safety Precautions: Proper personal protective equipment including gloves and safety glasses should be worn throughout the procedure. Chloroform requires handling in a well-ventilated area or fume hood due to potential toxicity. [2]

Step-by-Step DLLME Procedure

Sample Preparation: Collect water samples in amber glass bottles. Filter through 0.45 μm nylon membrane filters to remove particulate matter. Adjust sample pH to approximately 7.0 using dilute HCl or NaOH if necessary. For calibration, prepare fortified samples by adding appropriate volumes of this compound working standard solutions to achieve desired concentrations. [3]

DLLME Extraction:

- Transfer 5.0 mL of the prepared water sample into a 15 mL glass centrifuge tube.

- Add 2.0 g of potassium iodide to the sample and vortex briefly to dissolve.

- Using a microsyringe, rapidly inject a mixture containing 3.0 mL of ethanol (disperser solvent) and 200 μL of chloroform (extraction solvent) into the sample solution.

- Immediately hand-shake the mixture vigorously for 15 seconds, resulting in the formation of a cloudy solution. [2]

Phase Separation:

- Centrifuge the emulsion at 4000 rpm for 5 minutes to facilitate phase separation.

- After centrifugation, the chloroform droplets containing the extracted this compound will be sedimented at the bottom of the centrifuge tube.

- Carefully remove the bulk aqueous phase using a Pasteur pipette without disturbing the sedimented phase. [2]

Analytical Determination:

- Carefully collect approximately 150 μL of the sedimented chloroform phase using a microsyringe.

- Transfer the extract to a GC vial for subsequent analysis by GC-MS.

- If necessary, the extract can be gently evaporated under nitrogen and reconstituted in a smaller volume to achieve additional concentration. [2]

The following workflow diagram illustrates the complete DLLME procedure for this compound:

Method Validation and Analytical Performance

Validation Parameters and Results

The DLLME method for this compound determination has undergone comprehensive validation to establish its reliability, sensitivity, and suitability for environmental monitoring applications. Method validation encompasses the assessment of several critical parameters including linearity, sensitivity, precision, accuracy, and robustness. The extraction recovery (ER) and enrichment factor (EF) serve as key indicators of method performance, with EF calculated as the ratio of analyte concentration in the sedimented phase to the initial concentration in the sample (EF = Csed/C0), and ER representing the percentage of total analyte extracted into the sedimented phase. Under optimized conditions, the DLLME method for this compound achieves exceptional sensitivity with a limit of detection (LOD) of 0.97 ng/mL, demonstrating its capability for trace-level determination in complex environmental matrices. [2]

The linear dynamic range of the method has been established through matrix-matched calibration, which effectively compensates for potential matrix effects in real samples. The precision of the method, expressed as relative standard deviation (RSD%), has been evaluated through both intra-day and inter-day replication studies, confirming the reproducibility of the DLLME approach for this compound determination. The following table summarizes the key analytical performance characteristics of the validated DLLME method for this compound: [2]

Table 3: Analytical Performance of DLLME-GC-MS for this compound Determination

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Limit of Detection (LOD) | 0.97 ng/mL | - |

| Limit of Quantification (LOQ) | 3.23 ng/mL | - |

| Linear Range | 5-1000 ng/mL | R² > 0.995 |

| Correlation Coefficient (R²) | >0.997 | ≥0.990 |

| Intra-day Precision (RSD%) | 2.8-8.6% | ≤15% |

| Inter-day Precision (RSD%) | 4.2-8.6% | ≤20% |

| Extraction Recovery | 87-108% | 70-120% |

| Enrichment Factor | ~125 | - |

Quality Control Measures

To ensure the ongoing reliability of analytical results, implementation of a comprehensive quality control protocol is essential. This includes the regular analysis of procedure blanks to monitor potential contamination, matrix spikes to assess extraction efficiency in different sample types, and duplicate samples to evaluate method precision. The use of internal standards, such as paclobutrazol which exhibits similar extraction characteristics to this compound, provides an effective means of correcting for potential variations in injection volume, matrix effects, and instrument performance. For the highest level of accuracy, especially when analyzing complex sample matrices, stable isotopically labeled internal standards (SIL-IS) represent the optimal choice, though their availability for this compound may be limited. [2] [4]

The robustness of the DLLME method for this compound has been evaluated through deliberate variations in key method parameters, including extraction solvent volume (±10%), disperser solvent volume (±10%), salt amount (±15%), and hand-shaking time (±5 seconds). The results demonstrate that the method remains unaffected by small but deliberate variations in method parameters, indicating its suitability for routine application in different laboratory environments. When applied to real water samples, the relative recovery of this compound can be calculated using the formula RR = (Cfound - Creal)/Cadded × 100%, where Cfound represents the measured concentration after standard addition, Creal is the native analyte concentration, and Cadded is the concentration of the added standard. [2] [1]

Application Examples and Practical Implementation

Environmental Water Analysis

The DLLME-GC-MS method has been successfully applied to the determination of this compound in various environmental water matrices, including tap water, river water, groundwater, and wastewater samples. In municipal wastewater samples, the method demonstrated appreciable recovery results, though matrix matching was necessary to achieve quantitative recovery (close to 100%) for tap water samples, highlighting the importance of matrix-matched calibration for accurate quantification. The method's versatility across different water types makes it particularly valuable for environmental monitoring programs aimed at tracking pesticide distribution and persistence in aquatic systems. The reliability of the method has been confirmed through comparative studies with established reference methods, demonstrating equivalent or superior performance while offering advantages in terms of solvent consumption, analysis time, and operational simplicity. [2]

For the analysis of wastewater samples with high complexity, additional sample preparation steps may be incorporated to extend column lifetime and maintain instrument performance. These may include pre-filtration through 0.22 μm membranes or solid-phase extraction clean-up prior to the DLLME procedure. The effectiveness of these additional clean-up steps should be validated through recovery experiments to ensure they do not adversely impact the extraction efficiency of this compound. The developed method achieves adequate sensitivity for monitoring this compound residues at levels well below regulatory limits, making it suitable for compliance monitoring in addition to routine environmental surveillance. [2] [4]

Troubleshooting and Method Adaptation

Several common issues may arise during method implementation, along with corresponding solutions:

- Poor Recovery: Check solvent compatibility and purity; ensure rapid injection of solvent mixture; verify pH adjustment; confirm salt concentration.

- Inconsistent Sedimented Phase Volume: Standardize centrifugation conditions; use high-precision syringes for solvent addition; control laboratory temperature.

- Matrix Effects: Implement matrix-matched calibration; consider standard addition method for complex samples; evaluate the use of internal standards.

- Chromatographic Issues: Ensure complete phase separation; check for solvent compatibility with GC-MS system; consider extract filtration prior to injection.

For method adaptation to other sample matrices or analytical requirements, several modifications can be explored:

- Alternative Extraction Solvents: Tetrachloroethylene for higher density applications; low-density solvents for DLLME-SFO (solidified floating organic droplet) approaches.

- Different Disperser Solvents: Acetonitrile or methanol as alternatives to ethanol, with appropriate volume optimization.

- Ionic Liquids: For green chemistry approaches, though compatibility with this compound extraction requires validation.

- Automation Potential: In-syringe DLLME approaches for higher throughput and improved reproducibility.

The relationship between different DLLME modes and their applications can be visualized as follows:

Conclusion

The DLLME method presented in this application note provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in various water matrices. The optimized protocol offers significant advantages over conventional extraction techniques, including reduced solvent consumption, minimal sample requirements, short analysis time, and high enrichment factors. The method's validation according to established analytical criteria confirms its suitability for routine monitoring applications, regulatory compliance assessment, and environmental fate studies of this compound and related pesticides.

The adaptability of the DLLME technique allows for potential extension to other pesticide classes and sample matrices, with appropriate method optimization. Future developments in DLLME for pesticide analysis may focus on automation opportunities, solvent alternatives with improved green chemistry profiles, and integration with rapid screening techniques to address the growing need for high-throughput environmental monitoring. The method represents a significant step forward in the evolution of sample preparation techniques, aligning with contemporary analytical chemistry trends toward miniaturization, automation, and sustainability.

References

- 1. Recent advances in dispersive liquid-liquid microextraction ... [sciencedirect.com]

- 2. Multivariate optimization of dispersive liquid ... [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Optimization of a Dispersive Liquid– ... [pmc.ncbi.nlm.nih.gov]

- 4. Fast DLLME-GC-MS Method for Determination of ... [mdpi.com]

Comprehensive Analytical Methods for Triflumizole and Its Metabolites in Plant Matrices: Application Notes and Protocols

Introduction to Triflumizole Metabolism and Analytical Principles

This compound (TFZ) is a broad-spectrum imidazole fungicide widely used in agriculture to control powdery mildew and rust in various crops including cucumbers, grapes, fruits, and vegetables. From a regulatory perspective, This compound residues in plants encompass not only the parent compound but also its key metabolites, necessitating analytical methods that can accurately quantify the total residue content. The metabolic pathway of this compound in plants primarily involves the formation of metabolite FM-6-1 ((1E)-N'-[4-chloro-2-(trifluoromethyl)phenyl]-2-propoxyethanimidamide), which retains the 4-chloro-α,α,α-trifluoro-o-toluidine moiety characteristic of the active component [1]. The European Food Safety Authority (EFSA) has established that for monitoring purposes, the residue definition should comprise the sum of this compound and its metabolite FM-6-1, expressed as this compound equivalents, while for risk assessment, the definition should include all metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group [1].

The complexity of this compound metabolism requires sophisticated analytical approaches that can either convert all relevant metabolites to a common derivative for total residue quantification or simultaneously determine individual compounds using selective detection techniques. This article presents detailed application notes and protocols for two established analytical methods: the total residue method based on hydrolysis and derivative formation, and the metabolite-specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols have been validated for various plant matrices and provide reliable approaches for regulatory compliance, food safety monitoring, and environmental fate studies.

Total Residue Analytical Method via Hydrolysis and Derivative Formation

Principle and Scope

This method enables the comprehensive determination of the total content of this compound and its metabolites containing the 4-chloro-α,α,α-trifluoro-o-toluidine moiety in plant matrices. The analytical approach involves the chemical conversion of all relevant residues to a common derivative, 4-chloro-α,α,α-trifluoro-o-toluidine, through sequential hydrolysis steps, followed by clean-up procedures and quantitative analysis using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) [2] [3]. This method is particularly valuable for regulatory assessments where the total residue burden must be determined, especially for crops with short preharvest intervals where the proportion of metabolites relative to the parent compound may be significant [2].

The method has been successfully applied to various crop matrices including fruits, vegetables, and cereals, with demonstrated efficacy in quantifying the total residue content at levels relevant to compliance with established maximum residue limits (MRLs). The hydrolysis-based approach addresses the challenge of analyzing multiple metabolite forms by converting them to a single, quantifiable derivative, thereby simplifying the analytical process while maintaining comprehensiveness in residue assessment.

Equipment and Reagents

- Chromatographic system: HPLC with UV detector or GC with electron capture detector (ECD)

- Separation columns: Reverse-phase C18 column for HPLC or appropriately polar capillary column for GC

- Homogenizer (high-speed blender or equivalent)

- Rotary evaporator with temperature-controlled water bath

- Liquid chromatography columns for clean-up (packed with appropriate adsorbents)

- Distillation apparatus

- This compound analytical standard (PESTANAL or equivalent)

- Metabolite FM-6-1 standard (when available)

- Derivative standard: 4-chloro-α,α,α-trifluoro-o-toluidine

- HPLC-grade solvents: methanol, acetonitrile, dichloromethane

- Acetate buffer solution (pH ~5.0)

- Sodium hydroxide solution (1N)

- Anhydrous sodium sulfate

Detailed Experimental Procedure

The following workflow diagram illustrates the complete analytical procedure for the total residue method:

Figure 1: Experimental workflow for the total residue analytical method of triflumumizole and its metabolites in plant matrices

Sample Preparation: Commence with representative plant samples (typically 10-20 g). Homogenize thoroughly using a high-speed blender. For high-water-content matrices, additional grinding with anhydrous sodium sulfate may be necessary to remove excess moisture [2] [3].

Extraction: Transfer the homogenized sample to an Erlenmeyer flask. Add methanol (approximately 100 mL for 10 g sample) and shake vigorously for 30 minutes. Filter the extract and repeat the extraction with fresh methanol. Combine the filtrates and concentrate to approximately 20 mL using a rotary evaporator at 40°C [4] [5].

Hydrolysis and Derivatization: This critical step converts this compound and its metabolites to the common derivative. Add acetate buffer solution to the concentrated extract and heat at 80°C for 30 minutes. Then add sodium hydroxide solution and continue heating for an additional 60 minutes. This sequential hydrolysis cleaves the metabolites to yield 4-chloro-α,α,α-trifluoro-o-toluidine as a common derivative [2] [3].

Clean-up Procedures: Transfer the hydrolyzed mixture to a distillation apparatus. Collect the distillate and extract it with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator. Further clean-up may be performed using column chromatography with silica gel or Florisil, eluting with appropriate solvent mixtures [2].

Chromatographic Analysis: Reconstitute the final residue in mobile phase (for HPLC) or appropriate solvent (for GC). For HPLC analysis, use a reverse-phase C18 column with UV detection at 210-230 nm. For GC analysis, employ a capillary column with ECD detection. Quantify using the external standard method with calibration curves prepared from authentic 4-chloro-α,α,α-trifluoro-o-toluidine standard [2] [3] [5].

Method Validation Parameters

The hydrolysis-based method has been extensively validated across multiple crop matrices. The limit of detection was established at 0.02 ppm, with recovery rates ranging from 69% to 97% across various fortification levels [2] [3]. The method demonstrates linear response over concentration ranges relevant to regulatory limits (typically 0.02-2.0 mg/kg), with correlation coefficients exceeding 0.995. The precision of the method, expressed as relative standard deviation, is typically less than 10% for replicate analyses [2].

Metabolite-Specific Analytical Method Using LC-MS/MS

Principle and Scope

This method enables the simultaneous determination of this compound and its key metabolite FM-6-1 without requiring hydrolysis or derivatization steps. The approach is based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometric analysis, providing high sensitivity and selectivity [6]. This method is particularly suitable for dissipation studies, metabolic fate investigations, and dietary risk assessments where information about individual compounds rather than total residues is required.

The LC-MS/MS method offers several advantages including reduced analysis time, minimal sample preparation, and the ability to quantify parent compound and metabolite independently. The method has been validated for various plant matrices including cucumber, where this compound is commonly applied, and can be adapted to other crop matrices with appropriate validation [6].

Equipment and Reagents

- Liquid chromatography-tandem mass spectrometry system with electrospray ionization

- Chromatographic column: Reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)

- Centrifuge capable of 5000 rpm

- Vortex mixer

- Analytical balance

- QuEChERS extraction kits or equivalent materials

- This compound certified standard

- Metabolite FM-6-1 certified standard

- Isotope-labeled internal standards (when available)

- HPLC-grade solvents: acetonitrile, methanol

- Formic acid

- Ammonium acetate

Detailed Experimental Procedure

Sample Preparation: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add QuEChERS extraction salts (typically containing magnesium sulfate and sodium chloride) and shake immediately and vigorously for another minute. Centrifuge at 5000 rpm for 5 minutes [6].

Extract Clean-up: Transfer 6 mL of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing clean-up sorbents (typically primary secondary amine, C18, and magnesium sulfate). Shake vigorously for 30 seconds and centrifuge at 5000 rpm for 5 minutes. Transfer the supernatant and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v) for LC-MS/MS analysis [6].

LC-MS/MS Analysis: Inject the reconstituted extract into the LC-MS/MS system. Use a gradient elution program with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The following gradient provides adequate separation: initial 20% B, increased to 95% B over 8 minutes, held for 2 minutes, then returned to initial conditions. Use a flow rate of 0.3 mL/min and column temperature of 40°C [6].

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode. Monitor multiple reaction monitoring (MRM) transitions for this compound and FM-6-1. Optimize instrument parameters including collision energies and source temperatures for maximum sensitivity. Quantify using the external standard method with calibration curves prepared in matrix-matched solutions to compensate for matrix effects [6].

Method Validation Parameters

Table 1: Validation parameters for the LC-MS/MS method for this compound and metabolite FM-6-1 in cucumber

| Validation Parameter | This compound | Metabolite FM-6-1 |

|---|---|---|

| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |

| Limit of Detection (LOD) | 3.9 × 10⁻⁵ mg/L | 7.5 × 10⁻⁴ mg/L |

| Recovery Range | 80-105% | 80-105% |

| Relative Standard Deviation | 1.0-6.1% | 1.0-6.1% |

| Linear Range | 0.001-1.0 mg/L | 0.001-1.0 mg/L |

The method demonstrates excellent sensitivity with limits of quantification sufficient for monitoring residues at levels well below established MRLs. The precision and accuracy parameters meet accepted criteria for pesticide residue analysis, making the method suitable for regulatory applications [6].

Method Comparisons and Applications

Comparative Method Performance

Table 2: Comparison of key characteristics between the total residue method and metabolite-specific method

| Characteristic | Total Residue Method | Metabolite-Specific Method |

|---|---|---|

| Analytical Principle | Hydrolysis to common derivative | Direct determination |

| Residues Quantified | Total residues with 4-chloro-α,α,α-trifluoro-o-toluidine moiety | This compound and FM-6-1 individually |

| Detection Techniques | HPLC-UV or GC-ECD | LC-MS/MS |

| Limit of Detection | 0.02 ppm | 0.01 ppm for individual compounds |

| Recovery Range | 69-97% | 80-105% |

| Key Applications | Regulatory compliance for total residues | Dissipation studies, metabolic fate |

| Equipment Requirements | Moderate | High |

| Sample Throughput | Lower | Higher |

Applications in Residue Dynamics and Risk Assessment

Both analytical approaches have been successfully applied to study the dissipation behavior of this compound and its metabolites in various crop ecosystems. Field studies in cucumbers have demonstrated that this compound dissipation follows pseudo-first-order kinetics with half-lives ranging from 2.3 to 40.8 days depending on application rate and environmental conditions [6]. The residue levels at harvest were found to be below established MRLs, with this compound residues not exceeding 0.66 mg/kg and metabolite FM-6-1 below 0.07 mg/kg [6].

Dietary risk assessment based on residue data obtained using these analytical methods has indicated a low dietary risk from this compound and its metabolites in cucumbers, with hazard ratios less than 1 and hazard indices below 1 [6]. The European Food Safety Authority has confirmed that chronic exposure calculations for all crops reported in their review represented only 3% of the acceptable daily intake (ADI), while the highest acute exposure was calculated for tomatoes at 68% of the acute reference dose (ARfD) [1].

Regulatory Considerations and Quality Control

Regulatory Definitions and Requirements

The residue definition for this compound varies by regulatory jurisdiction, impacting method selection and application. The European Food Safety Authority has established that for enforcement purposes, the residue definition should be "sum of this compound and metabolite FM-6-1, expressed as this compound," while for risk assessment, it should include "sum of this compound and metabolites containing the 4-chloro-2-(trifluoromethyl)phenyl group" [1]. This distinction is critical for appropriate method selection and data interpretation.

Regulatory assessments have indicated that for crops with short preharvest intervals, residue values obtained from both individual metabolite analysis and total residue methods are nearly identical, suggesting that for tolerance establishment, analyses by the individual analytical method may be sufficient [2]. However, for comprehensive risk assessment, especially with longer preharvest intervals where metabolite profiles may shift, the total residue method provides a more complete picture of residue burden.

Quality Assurance Protocols

System Suitability Checks: Perform daily system suitability tests to ensure chromatographic performance. For HPLC methods, retention time consistency (<2% RSD), peak symmetry (tailing factor <2.0), and theoretical plate count (>2000) should be verified. For MS detection, mass accuracy and signal intensity should meet manufacturer specifications.

Recovery Studies: Include fortified controls with each batch of samples at concentrations spanning the expected residue range. Typical fortification levels include the LOQ, 10x LOQ, and relevant MRL concentrations. Acceptable recovery ranges are typically 70-120% with RSDs <20%.

Calibration Standards: Prepare matrix-matched calibration standards to compensate for matrix effects, especially in LC-MS/MS analysis. Calibration curves should demonstrate linearity with correlation coefficients (r²) >0.99.

Proficiency Testing: Participate in interlaboratory comparison studies and proficiency testing programs to maintain analytical competency and ensure data comparability between laboratories.

Conclusion

These detailed application notes and protocols provide comprehensive guidance for the analysis of this compound and its metabolites in plant matrices. The two presented methods offer complementary approaches: the total residue method via hydrolysis and derivatization provides a comprehensive assessment of all residues containing the characteristic 4-chloro-α,α,α-trifluoro-o-toluidine moiety, while the metabolite-specific LC-MS/MS method enables selective quantification of individual compounds with high sensitivity and efficiency.

The choice between methods depends on the specific analytical requirements: the total residue method may be preferred for regulatory compliance testing where total residue burden must be assessed, while the metabolite-specific approach is ideal for dissipation studies, metabolic fate investigations, and dietary risk assessments where information about individual compounds is required. Both methods have been validated across multiple crop matrices and provide reliable performance for their intended applications.

References

- 1. Review of the existing maximum residue levels ... [pmc.ncbi.nlm.nih.gov]

- 2. for the Total Content of Residues of Analytical ... Method this compound [jstage.jst.go.jp]

- 3. Analytical Method for the Total Content of Residues ... [link.springer.com]

- 4. [Determination of this compound and its metabolite ...] | Sigma-Aldrich [sigmaaldrich.cn]

- 5. [Determination of this compound and its metabolite residues in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Dissipation behaviour and dietary risk assessment of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Triflumizole Residue Analysis in Agricultural Commodities

Introduction

Triflumizole is a systemic conazole fungicide used to control fungal diseases such as powdery mildew and scab on a variety of crops, including apples, pears, cucumbers, and grapes [1]. Monitoring its residue levels, along with those of its key metabolites, is essential for ensuring food safety and compliance with Maximum Residue Levels (MRLs) established by regulatory bodies worldwide [2] [3]. This document consolidates detailed application notes and protocols for the analysis of this compound and its metabolites, drawing from validated methods reported in the scientific literature. It covers high-performance liquid chromatography (HPLC) with UV detection and more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, providing researchers and analytical chemists with robust procedures for regulatory testing and risk assessment.

Key Concepts and Definitions

- Residue Definition for Monitoring (EFSA): The sum of this compound and its metabolite FM-6-1, expressed as this compound [2].

- Residue Definition for Risk Assessment (EFSA): The sum of this compound and all metabolites containing the 4‑chloro‑2‑(trifluoromethyl)phenyl group, expressed as this compound [2].

- Metabolite FM-6-1: (1E)‑N'‑[4‑chloro‑2‑(trifluoromethyl)phenyl]‑2‑propoxyethanimidamide. A major metabolite found in crop metabolism studies [2].

- QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe." A widely used sample preparation methodology for pesticide residue analysis [4].

Analytical Methods and Protocols

HPLC-UV Method for this compound and Metabolite in Crops

This protocol describes a simultaneous determination of this compound and its metabolite (FM-6-1) in crops using HPLC-UV, based on the method established by Shiga et al. and applied in subsequent monitoring studies [5] [6] [7].

3.1.1 Experimental Workflow

The following diagram outlines the major steps in the sample preparation and analysis process:

3.1.2 Detailed Procedures

- Sample Extraction: Weigh a representative homogenized sample (20.0 g) into a blender. Add 100 mL of methanol and blend at high speed for 3 minutes. Filter the extract under vacuum [5] [7].

- Liquid-Liquid Partition: Transfer a 50 mL aliquot of the methanol extract (equivalent to 10 g of sample) into a 500 mL separatory funnel. Add 200 mL of a 5% sodium chloride aqueous solution and 100 mL of methylene chloride. Shake vigorously for 3 minutes. After phase separation, collect the methylene chloride layer. Re-extract the aqueous layer with a further 100 mL of methylene chloride. Combine the methylene chloride extracts and dehydrate by passing through anhydrous sodium sulfate. Concentrate the combined extract to near dryness using a rotary evaporator at 40°C [5] [7].

- Clean-up (Florisil Column Chromatography): Pack a glass column (e.g., 2 cm i.d.) with 10 g of Florisil, topped with approximately 5 g of anhydrous sodium sulfate. Pre-wet the column with 50 mL of n-hexane. Dissolve the residue from the previous step in 10 mL of n-hexane and transfer it to the column. Elute the column with 150 mL of n-hexane/ethyl acetate (95:5, v/v). Discard this fraction. Then, elute this compound and its metabolite with 150 mL of n-hexane/ethyl acetate (4:1, v/v). Collect this eluate and concentrate it to dryness using a rotary evaporator. Dissolve the final residue in an appropriate volume of the HPLC mobile phase for analysis [5] [6] [7].

- HPLC-UV Analysis:

3.1.3 Method Performance

Table 1: Performance Data for HPLC-UV Method

| Parameter | This compound | Metabolite (FM-6-1) | Reference |

|---|---|---|---|

| Recovery (%) | 73 - 99% (spiked at 0.5 ppm) | 74 - 94% (spiked at 0.5 ppm) | [5] |

| Recovery (%) | 87.5 - 93.3% (spiked at 0.1 & 0.4 mg/kg) | Not specified in study | [6] [7] |

| Limit of Detection (LOD) | 0.01 - 0.02 ppm | 0.01 - 0.02 ppm | [5] |

| Limit of Quantification (LOQ) | ~0.02 mg/kg | ~0.02 mg/kg | [6] |

| Linearity | > 0.999 (0.2 - 4.0 mg/kg) | Not specified | [6] [7] |

| Repeatability (RSD) | ≤ 6% | Not specified | [6] [7] |

LC-MS/MS Method Based on QuEChERS for Cucumber

This protocol describes a modern, multi-residue approach for the simultaneous determination of this compound and its metabolite FM-6-1 in cucumber, utilizing the QuEChERS sample preparation method and LC-MS/MS analysis [4].

3.2.1 Experimental Workflow

The QuEChERS method offers a streamlined workflow as shown below:

3.2.2 Detailed Procedures

- Sample Extraction: Weigh 10.0 ± 0.1 g of homogenized cucumber sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Shake the tube vigorously for 10-15 minutes using a mechanical shaker [4].

- Salting Out (Phase Separation): To the tube from the previous step, add a pre-prepared salt mixture typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Immediately shake the tube manually for 1 minute to prevent clumping. Then centrifuge at ≥ 4000 rpm for 5 minutes to achieve clean phase separation [4].

- Clean-up (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer into a d-SPE tube containing cleanup sorbents (e.g., Primary Secondary Amine - PSA, and MgSO₄). Shake the tube vigorously for 30 seconds and then centrifuge. The supernatant is filtered through a 0.22 µm membrane filter prior to LC-MS/MS analysis [4].

- LC-MS/MS Analysis:

- Chromatography: Utilize a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2 µm). The mobile phase typically consists of (A) 5 mM ammonium acetate in water and (B) 5 mM ammonium acetate in methanol, using a gradient elution program [3].

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor multiple reaction monitoring (MRM) transitions for this compound, its metabolite FM-6-1, and any other target analytes. The specific transitions and optimized collision energies should be established during method development and validation [4].

3.2.3 Method Performance

Table 2: Performance Data for LC-MS/MS (QuEChERS) Method in Cucumber [4]

| Parameter | This compound | Metabolite FM-6-1 |

|---|---|---|

| LOQ (mg kg⁻¹) | 0.01 - 0.05 | 0.01 - 0.05 |

| LOD (mg L⁻¹) | 3.9 × 10⁻⁵ to 7.5 × 10⁻⁴ | 3.9 × 10⁻⁵ to 7.5 × 10⁻⁴ |

| Mean Recovery (%) | 80 - 105 | 80 - 105 |

| RSD (%) | 1.0 - 6.1 | 1.0 - 6.1 |

Regulatory Considerations and Data Analysis

Stability of Residues in Crops

Field residue trials indicate that when triflumumizole is applied according to Good Agricultural Practice (GAP), residue levels at harvest are typically low. For instance:

- Apples and Pears: Applications 14-50 days before harvesting resulted in mean residue amounts of 0.05 and 0.06 mg/kg, which were often below the detectable level in some studies [6] [7].

- Cucumbers: Applications up to 1 day before harvesting resulted in non-detectable residues at the 0.02 mg/kg level [6] [7]. Another study reported residues below 0.07 mg kg⁻¹ at harvest, with a dissipation half-life of 2.3–40.8 days [4].

Analytical Method Comparison and Selection

The choice between HPLC-UV and LC-MS/MS methods depends on the specific requirements of the analysis:

- HPLC-UV: This is a cost-effective and robust method suitable for the simultaneous determination of this compound and its key metabolite FM-6-1 in crops where expected residue levels are above 0.02 mg/kg and matrix interference is manageable after clean-up [5] [6]. It is a viable option for laboratories without access to mass spectrometry.